molecular formula C9H19N3O2 B2529616 N-(3-Hydroxypropyl)-4-methylpiperazine-1-carboxamide CAS No. 2169619-29-6

N-(3-Hydroxypropyl)-4-methylpiperazine-1-carboxamide

Cat. No.: B2529616
CAS No.: 2169619-29-6
M. Wt: 201.27
InChI Key: WNJNXVUPTXAHLC-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-4-methylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a hydroxypropyl group and a carboxamide group attached to a piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)-4-methylpiperazine-1-carboxamide typically involves the reaction of 4-methylpiperazine with 3-chloropropanol under basic conditions to form the hydroxypropyl derivative. This intermediate is then reacted with an appropriate carboxylating agent, such as phosgene or carbonyldiimidazole, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Hydroxypropyl)-4-methylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and carboxamide groups can form hydrogen bonds with target molecules, influencing their activity. Additionally, the piperazine ring can interact with hydrophobic pockets in proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxypropyl)phthalimide
  • N-(3-Hydroxypropyl)-3α,12α-dihydroxy-5β-cholan-24-amide
  • N-(3-Hydroxypropyl)-4-methylpiperazine-1-carboxamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to other piperazine derivatives, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

Properties

IUPAC Name

N-(3-hydroxypropyl)-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-11-4-6-12(7-5-11)9(14)10-3-2-8-13/h13H,2-8H2,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJNXVUPTXAHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169619-29-6
Record name N-(3-hydroxypropyl)-4-methylpiperazine-1-carboxamide
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